



Application Notes and Protocols for Sulbactam Susceptibility Testing via Broth Microdilution

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Introduction

Sulbactam, a β -lactamase inhibitor, exhibits intrinsic antibacterial activity, particularly against Acinetobacter baumannii.[1][2] Accurate determination of its in vitro efficacy is crucial for clinical decision-making and drug development. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This document provides detailed application notes and protocols for performing **Sulbactam** susceptibility testing using this method, with a focus on its combination with other β -lactam antibiotics as guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Broth Microdilution Method

The broth microdilution method involves testing a microorganism's ability to grow in serially diluted concentrations of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[1][3]

Application Notes

Sulbactam in Combination: Sulbactam is most commonly tested in combination with a β-lactam antibiotic to inhibit β-lactamases that would otherwise inactivate the partner drug.
 Common combinations include ampicillin-sulbactam and sulbactam-durlobactam.[2][4]



- Sulbactam-Durlobactam Testing: For testing against Acinetobacter baumannii-calcoaceticus complex (ABC), Sulbactam is tested with a fixed concentration of 4 μg/mL of Durlobactam.
 [1][2][5][6][7] This combination has shown effective discrimination between susceptible and resistant strains.[2][5][7]
- Ampicillin-Sulbactam Testing: When testing the ampicillin-sulbactam combination, a 2:1
 ratio of ampicillin to sulbactam is recommended to accurately reflect its spectrum of activity
 and minimize false-susceptible results.[4][8]
- Quality Control: Adherence to rigorous quality control procedures is essential for accurate and reproducible results. This includes the use of recommended QC strains and ensuring their MIC values fall within established ranges.
- Reading and Interpretation: MIC endpoints are determined by the complete inhibition of visible growth.[9] Interpretation of MIC values as Susceptible, Intermediate, or Resistant should be based on the latest breakpoints published by standards organizations like CLSI and EUCAST.

Quantitative Data Summary

The following tables summarize key quantitative data for **Sulbactam** susceptibility testing.

Table 1: Quality Control (QC) Strains and Expected MIC Ranges

Combination	QC Strain	QC MIC Range (μg/mL)	Reference
Sulbactam- Durlobactam	Acinetobacter baumannii NCTC 13304	0.5/4 - 2/4	[2][5][6][7]
Ampicillin-Sulbactam (2:1 ratio)	Escherichia coli ATCC 25922	2/1 - 8/4	[4]
Ampicillin-Sulbactam (1:1 ratio)	Escherichia coli ATCC 35218	4/4 - 16/16	[8]

Table 2: Interpretive Breakpoints for **Sulbactam** Combinations



Combinatio n	Organism(s)	Susceptible (S)	Intermediat e (I)	Resistant (R)	Reference
Sulbactam- Durlobactam	Acinetobacter baumannii- calcoaceticus complex	≤ 4/4 μg/mL	-	> 4/4 μg/mL	[1][6]
Ampicillin- Sulbactam	Enterobacteri aceae, Staphylococc us spp., Haemophilus influenzae	≤ 8/4 μg/mL	16/8 μg/mL	≥ 32/16 μg/mL	[4]

Note: Breakpoints are subject to change and users should always refer to the latest CLSI M100 or EUCAST breakpoint tables.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing of Sulbactam-Durlobactam against Acinetobacter baumannii

- 1. Materials:
- Sulbactam and Durlobactam analytical grade powders
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Acinetobacter baumannii NCTC 13304 (QC strain)
- · Clinical isolates of A. baumannii
- 0.5 McFarland turbidity standard
- Sterile saline or water
- Incubator (35°C ± 2°C)
- · Micropipettes and sterile tips
- 2. Preparation of Antimicrobial Stock Solutions:

Methodological & Application





- Prepare a stock solution of Sulbactam at a concentration of 2560 μg/mL.
- Prepare a stock solution of Durlobactam at a concentration of 80 μg/mL.
- To create the combination stock, add an equal volume of the 80 μ g/mL Durlobactam solution to each serial twofold dilution of the **Sulbactam** stock solution. For example, combine 5 mL of 2560 μ g/mL **Sulbactam** with 5 mL of 80 μ g/mL Durlobactam to get a 1280/40 μ g/mL working solution.

3. Preparation of Microtiter Plates:

- Perform serial twofold dilutions of the **Sulbactam**-Durlobactam combination in CAMHB directly in the microtiter plates to achieve final concentrations ranging from, for example, 64/4 to 0.06/4 μg/mL.
- Each well should contain 100 μL of the diluted antimicrobial solution.
- Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

4. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
- Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

5. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 100 μ L of the standardized bacterial suspension.
- Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

- After incubation, visually inspect the plates for bacterial growth.
- The MIC is the lowest concentration of **Sulbactam**-Durlobactam that shows no visible growth.
- The MIC of the QC strain (A. baumannii NCTC 13304) should be within the established range of 0.5/4 to 2/4 μg/mL.[2][5][6][7]



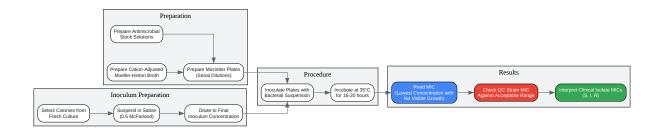
Protocol 2: Broth Microdilution Susceptibility Testing of Ampicillin-Sulbactam

- 1. Materials:
- Ampicillin and Sulbactam analytical grade powders
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Escherichia coli ATCC 25922 (QC strain for 2:1 ratio) or E. coli ATCC 35218 (QC strain for 1:1 ratio)
- Clinical isolates
- 0.5 McFarland turbidity standard
- Sterile saline or water
- Incubator (35°C ± 2°C)
- · Micropipettes and sterile tips
- 2. Preparation of Antimicrobial Stock Solutions:
- Prepare stock solutions of Ampicillin and Sulbactam separately.
- For a 2:1 ratio, prepare working solutions where the concentration of Ampicillin is always twice that of Sulbactam.
- 3. Preparation of Microtiter Plates:
- Perform serial twofold dilutions of the Ampicillin-Sulbactam combination in CAMHB in the microtiter plates.
- Each well should contain 100 μL of the diluted antimicrobial solution.
- · Include growth and sterility controls.
- 4. Inoculum Preparation:
- Follow the same procedure as described in Protocol 1, Section 4.
- 5. Inoculation and Incubation:
- Follow the same procedure as described in Protocol 1, Section 5.
- 6. Reading and Interpreting Results:



- After incubation, determine the MIC as the lowest concentration of Ampicillin-**Sulbactam** that inhibits visible growth.
- Ensure the MIC of the appropriate QC strain is within its acceptable range.

Visualizations



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Caption: Workflow for Broth Microdilution Susceptibility Testing.

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